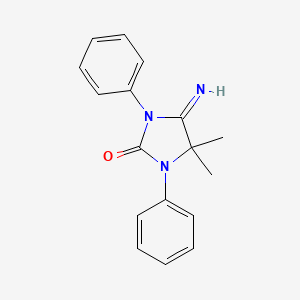![molecular formula C15H13N3O4 B5843502 2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
2-{[(4-nitrophenyl)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-nitrophenyl)acetyl]amino}benzamide, also known as NIPAB, is a chemical compound that has been widely used in scientific research for its unique properties. NIPAB is a derivative of benzamide that contains a nitro group and an acyl group. This compound has been synthesized using different methods, and its mechanism of action has been studied in various biological systems.
作用机制
The mechanism of action of 2-{[(4-nitrophenyl)acetyl]amino}benzamide involves the inhibition of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome by 2-{[(4-nitrophenyl)acetyl]amino}benzamide leads to the accumulation of these proteins and the induction of apoptosis in cancer cells. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been shown to inhibit the activity of the chymotrypsin-like site of the proteasome.
Biochemical and Physiological Effects
2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This inhibition leads to the accumulation of intracellular proteins involved in cell cycle regulation and apoptosis, ultimately leading to cell death. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been shown to inhibit the activity of the chymotrypsin-like site of the proteasome, which is involved in the degradation of proteins involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
2-{[(4-nitrophenyl)acetyl]amino}benzamide has several advantages for lab experiments, including its ability to inhibit the activity of the proteasome and induce apoptosis in cancer cells. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been used as a probe to study the binding of proteins to DNA and RNA. However, there are also limitations to the use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide in lab experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the study of 2-{[(4-nitrophenyl)acetyl]amino}benzamide, including the development of new methods for its synthesis and purification. 2-{[(4-nitrophenyl)acetyl]amino}benzamide could also be used as a tool to study the binding of proteins to DNA and RNA in more detail. Additionally, the potential use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide as an anticancer agent could be further explored, including its effectiveness in combination with other chemotherapeutic agents. Finally, the toxicity of 2-{[(4-nitrophenyl)acetyl]amino}benzamide could be further studied to determine its safety for use in humans.
Conclusion
In conclusion, 2-{[(4-nitrophenyl)acetyl]amino}benzamide is a chemical compound that has been widely used in scientific research for its unique properties. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been synthesized using different methods, and its mechanism of action has been studied in various biological systems. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of the proteasome, induce apoptosis in cancer cells, and inhibit the activity of the chymotrypsin-like site of the proteasome. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has several advantages for lab experiments, including its ability to inhibit the activity of the proteasome and induce apoptosis in cancer cells. However, there are also limitations to the use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide in lab experiments, including its potential toxicity and the need for careful handling and storage. There are several future directions for the study of 2-{[(4-nitrophenyl)acetyl]amino}benzamide, including the development of new methods for its synthesis and purification, its potential use as an anticancer agent, and the further study of its toxicity.
合成方法
2-{[(4-nitrophenyl)acetyl]amino}benzamide can be synthesized using different methods, including the reaction of 4-nitrophenylacetic acid with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to form 2-{[(4-nitrophenyl)acetyl]amino}benzamide. Another method involves the reaction of 4-nitrophenylacetic acid with benzoyl isocyanate in the presence of triethylamine to form 2-{[(4-nitrophenyl)acetyl]amino}benzamide. The purity of 2-{[(4-nitrophenyl)acetyl]amino}benzamide can be improved by recrystallization using solvents such as ethanol or acetonitrile.
科学研究应用
2-{[(4-nitrophenyl)acetyl]amino}benzamide has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of intracellular proteins. This inhibition has been shown to induce apoptosis in cancer cells, making 2-{[(4-nitrophenyl)acetyl]amino}benzamide a potential anticancer agent. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been used as a probe to study the binding of proteins to DNA and RNA.
属性
IUPAC Name |
2-[[2-(4-nitrophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-15(20)12-3-1-2-4-13(12)17-14(19)9-10-5-7-11(8-6-10)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGNMXHIHCZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)


![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)

![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)

